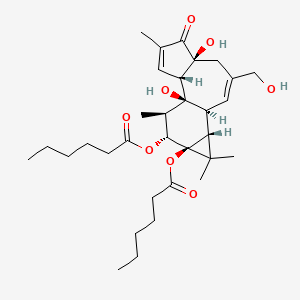![molecular formula C22H30INO4S B10770452 (Z)-7-[(1R,2S,3S,5S)-3-[(4-iodophenyl)sulfonylamino]-7,7-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B10770452.png)
(Z)-7-[(1R,2S,3S,5S)-3-[(4-iodophenyl)sulfonylamino]-7,7-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a high-affinity radiolabeled antagonist for platelet thromboxane A2/prostaglandin H2 receptors. The compound is characterized by its molecular formula C22H30INO4S and a molecular weight of 530.44.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [125I]SAP involves the iodination of a precursor compound, typically using iodine-125 as the radioactive isotope. The process includes the following steps:
Iodination: The precursor compound is reacted with iodine-125 in the presence of an oxidizing agent to introduce the radioactive iodine into the molecule.
Purification: The resulting product is purified using high-performance liquid chromatography (HPLC) to separate the desired radiolabeled compound from any impurities.
Industrial Production Methods
Industrial production of [125I]SAP follows similar steps but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of the precursor compound are iodinated using iodine-125.
Automated Purification: Advanced HPLC systems are used to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
[125I]SAP undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be used to modify the iodine-125 isotope within the compound.
Substitution: The sulfonyl amino group can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of the iodine atom, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
[125I]SAP is widely used in various scientific research fields, including:
Chemistry: Used as a radiolabeled tracer in chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in binding studies to investigate interactions between proteins and other biomolecules.
Medicine: Utilized in diagnostic imaging and therapeutic applications, particularly in studying platelet aggregation and thromboxane receptor activity.
Industry: Applied in quality control processes to ensure the purity and consistency of pharmaceutical products.
Mechanism of Action
The mechanism of action of [125I]SAP involves its binding to thromboxane A2/prostaglandin H2 receptors on platelets. This binding inhibits the aggregation of platelets, thereby preventing clot formation. The molecular targets include the thromboxane A2 receptor, and the pathways involved are related to platelet activation and aggregation .
Comparison with Similar Compounds
Similar Compounds
[125I]-Thromboxane A2: Another radiolabeled compound used for studying thromboxane receptors.
[3S-[1alpha,2alpha,3beta-5alpha]]-7-[3-[[[4-(iodo-125I)phenyl]sulfonyl]amino]-6,6-dimethylbicyclo[3.1.1]hept-2-yl]-5Z-heptenoic acid: A structurally similar compound with similar applications.
Uniqueness
[125I]SAP is unique due to its high affinity and specificity for thromboxane A2/prostaglandin H2 receptors. This makes it particularly useful in detailed studies of platelet function and thromboxane receptor activity .
Properties
Molecular Formula |
C22H30INO4S |
|---|---|
Molecular Weight |
529.4 g/mol |
IUPAC Name |
(Z)-7-[(1R,2S,3S,5S)-3-[(4-(125I)iodanylphenyl)sulfonylamino]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid |
InChI |
InChI=1S/C22H30INO4S/c1-22(2)15-13-19(22)18(7-5-3-4-6-8-21(25)26)20(14-15)24-29(27,28)17-11-9-16(23)10-12-17/h3,5,9-12,15,18-20,24H,4,6-8,13-14H2,1-2H3,(H,25,26)/b5-3-/t15-,18-,19+,20-/m0/s1/i23-2 |
InChI Key |
SZNMERGTFJHNSM-NTVCQXSRSA-N |
Isomeric SMILES |
CC1([C@H]2C[C@@H]1[C@@H]([C@H](C2)NS(=O)(=O)C3=CC=C(C=C3)[125I])C/C=C\CCCC(=O)O)C |
Canonical SMILES |
CC1(C2CC1C(C(C2)NS(=O)(=O)C3=CC=C(C=C3)I)CC=CCCCC(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Sodium; 7-[3-(4-fluoro-phenyl)-5-isopropyl-2-phenyl-3H-imidazol-4-yl]-3,5-dihydroxy-hept-6-enoate](/img/structure/B10770371.png)
![3,4-Dimethoxy-N-[6-(4-Methoxyphenoxy)-1,3-Dimethyl-2-Oxo-2,3-Dihydro-1h-Benzimidazol-5-Yl]benzenesulfonamide](/img/structure/B10770372.png)
![Spiro[piperidine-4,3'-[3H]pyrido[3,4-b]indole]-4'-carbonitrile, 7',8'-dichloro-1',2',4',9'-tetrahydro-9'-methyl-1'-oxo-](/img/structure/B10770377.png)
![5-[3-[(2S)-2-[(3R)-3-hydroxy-4-[3-(trifluoromethyl)phenyl]butyl]-5-oxopyrrolidin-1-yl]propyl]thiophene-2-carboxylate](/img/structure/B10770384.png)

![(3R)-6-[2-(4-fluorophenyl)-4-propan-2-ylquinolin-3-yl]oxy-3,5-dihydroxyhexanoic acid](/img/structure/B10770407.png)
![(3R,5R)-7-[4-(4-fluorophenyl)-2,5-dimethyl-1-phenylpyrrol-3-yl]-3,5-dihydroxyheptanoic acid](/img/structure/B10770413.png)
![9-[4-[(2R)-1-(dimethylamino)propan-2-yl]phenyl]-8-hydroxy-6-methyl-5H-thieno[2,3-c]quinolin-4-one;dihydrochloride](/img/structure/B10770416.png)



![[4-(benzoylamino)phenyl] (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(2R)-2-hydroxy-3-(phenoxy)propoxy]-5-oxocyclopentyl]hept-5-enoate](/img/structure/B10770447.png)
![1-[17-(1,5-Dimethyl-hexyl)-3-hydroxy-4,4,10,13-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,15,16,17-tetradecahydro-cyclopenta[a]phenanthren-14-yl]-ethanone](/img/structure/B10770449.png)
![Sodium; 6-[2-(4-fluoro-phenyl)-4-isopropyl-quinolin-3-yloxy]-3,5-dihydroxy-hexanoate](/img/structure/B10770456.png)
